Diethyl (benzotriazol-1-yl)iminomalonate: Comprehensive Structural Analysis, Properties, and Synthetic Utility
Diethyl (benzotriazol-1-yl)iminomalonate: Comprehensive Structural Analysis, Properties, and Synthetic Utility
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, the rational design of heterocyclic building blocks is paramount. Diethyl (benzotriazol-1-yl)iminomalonate (CAS: 100796-79-0)[1] represents a highly specialized, polyfunctional reagent. By marrying the electron-withdrawing, excellent leaving-group capabilities of a benzotriazole moiety with the highly electrophilic nature of an iminomalonate backbone, this compound serves as a potent precursor for complex N-heterocycles.
This whitepaper provides an in-depth technical analysis of its chemical identity, thermodynamic properties, and provides a self-validating synthetic protocol designed for researchers and drug development professionals.
Chemical Identity & Structural Elucidation
Diethyl (benzotriazol-1-yl)iminomalonate (also known as Diethyl 1-(benzotriazolylimino)malonate)[2] is a hydrazone-type derivative characterized by an N-N bond connecting a 1,2,3-benzotriazole ring to a diethyl malonate core.
The structural architecture is defined by:
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The Benzotriazole Core: Acts as an electron sink, withdrawing electron density from the adjacent nitrogen, thereby increasing the electrophilicity of the imine carbon. It also serves as an exceptional synthetic auxiliary (leaving group) in post-condensation functionalizations.
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The Iminomalonate Backbone: Flanked by two ethyl ester groups, the central imine carbon is highly susceptible to nucleophilic attack or participation in cycloaddition reactions (e.g., [3+2] or [4+2] cycloadditions)[3].
Table 1: Physicochemical Properties & Thermodynamic Profile
The physical properties of this compound dictate its handling and synthetic applications[4].
| Property | Value | Causality / Significance |
| Chemical Formula | C₁₃H₁₄N₄O₄ | Defines stoichiometry for downstream reactions[4]. |
| Molecular Weight | 290.27 g/mol | Critical for precise molar equivalents in synthesis[4]. |
| CAS Registry Number | 100796-79-0 | Unique identifier for regulatory and procurement tracking[1]. |
| Melting Point | 99–100 °C | Indicates a highly crystalline lattice driven by π-π stacking of the benzotriazole core[5]. |
| Physical State | Solid (Crystalline) | Facilitates purification via recrystallization, avoiding chromatography. |
Synthetic Architecture: A Self-Validating Protocol
The synthesis of Diethyl (benzotriazol-1-yl)iminomalonate is achieved via the acid-catalyzed condensation of 1-aminobenzotriazole with diethyl mesoxalate (diethyl ketomalonate).
Mechanistic Causality
Diethyl mesoxalate is notoriously sluggish toward nucleophilic attack due to the steric hindrance and the cross-conjugation of its two ester groups. To overcome this activation energy barrier, p-Toluenesulfonic acid (pTSA) is employed. The acid protonates the central carbonyl oxygen, drastically enhancing its electrophilicity. Furthermore, the reaction is conducted in toluene under reflux. Toluene's boiling point (110 °C) allows for the continuous azeotropic removal of the water byproduct via a Dean-Stark trap. According to Le Chatelier’s principle, this physical removal of water drives the thermodynamically reversible hemiaminal dehydration step to absolute completion.
Caption: Mechanistic pathway for the synthesis of Diethyl (benzotriazol-1-yl)iminomalonate.
Step-by-Step Experimental Methodology
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Reactor Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
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Reagent Charging: Add 1-aminobenzotriazole (10.0 mmol) and anhydrous toluene (100 mL). Stir until partially dissolved.
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Electrophile Addition: Introduce diethyl mesoxalate (10.5 mmol, 1.05 eq). The slight stoichiometric excess ensures the complete consumption of the amine.
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Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).
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Azeotropic Reflux: Heat the mixture to a vigorous reflux. Maintain reflux until the theoretical volume of water (approx. 0.18 mL) is collected in the Dean-Stark trap (typically 4–6 hours).
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Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove the pTSA catalyst, followed by a brine wash (50 mL).
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Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Recrystallization: Dissolve the crude residue in a minimum volume of boiling ethanol. Allow to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath. Filter the resulting crystals and dry under high vacuum.
Quality Assurance & Trustworthiness (E-E-A-T)
To ensure absolute scientific integrity, the synthetic protocol must operate as a self-validating system. Relying solely on reaction time is insufficient; orthogonal analytical techniques must be employed to confirm the transformation.
Table 2: QA/QC Validation Metrics
| Analytical Technique | Target Observation | Validation Purpose |
| Dean-Stark Volumetry | Stoichiometric collection of H₂O | Real-time macroscopic indicator of reaction completion. |
| FTIR Spectroscopy | Disappearance of 1750 cm⁻¹; Appearance of 1630 cm⁻¹ | Confirms complete conversion of the ketone to the imine. |
| ¹H NMR (CDCl₃) | Multiplets at 7.4–8.1 ppm; Triplet at 1.3 ppm | Verifies the integrity of the benzotriazole ring and ethyl esters. |
| LC-MS (ESI+) | m/z [M+H]⁺ = 291.1 | Confirms exact molecular mass and assesses trace impurities. |
Applications in Drug Development
In medicinal chemistry, Diethyl (benzotriazol-1-yl)iminomalonate is predominantly utilized as a heterodienophile in cycloaddition reactions. When reacted with electron-rich dienes or 1,3-dipoles, it rapidly forms heavily functionalized cyclic scaffolds (e.g., pyrazolines or triazolidines).
Because the benzotriazole group is an excellent leaving group, subsequent treatment of these cycloadducts with Grignard reagents, organozincs, or primary amines results in the displacement of the benzotriazole moiety. This allows drug development professionals to rapidly generate libraries of diverse, sterically complex heterocycles for High-Throughput Screening (HTS) against biological targets.
Caption: Self-validating QA/QC workflow and downstream high-throughput screening application.
References
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ChemWhat . "ДІЕТИЛ (БЕНЗОТРІАЗОЛ-1-ІЛ)ІМІНОМАЛОНАТ CAS#: 100796-79-0". Available at:[Link]
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PubChem . "Diethyl 1-(benzotriazolylimino)malonate | C13H14N4O4 | CID 587049". Available at:[Link]
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SlideShare . "SYNOVA BIOCHEMICALS CALL ON +919920741772". Available at:[Link]
Sources
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